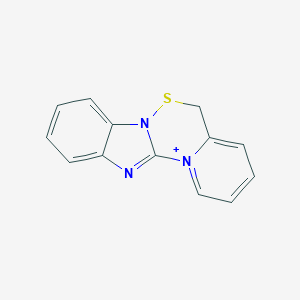
Omeprazole cyclic sulfenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omeprazole cyclic sulfenamide is a chemical compound that has been extensively researched for its potential application in the field of medicine. The compound is a derivative of omeprazole, a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Omeprazole cyclic sulfenamide has been found to exhibit promising properties that make it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of omeprazole cyclic sulfenamide involves the inhibition of the activity of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH in the body, and its inhibition results in a decrease in the acidity of the surrounding environment. By reducing the acidity, omeprazole cyclic sulfenamide is able to exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of omeprazole cyclic sulfenamide have been extensively studied. The compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, omeprazole cyclic sulfenamide has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Omeprazole cyclic sulfenamide exhibits several advantages when used in lab experiments. The compound is stable and can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, omeprazole cyclic sulfenamide exhibits potent activity at low concentrations, making it a cost-effective compound to use in experiments. However, the compound's mechanism of action is not fully understood, and its potential side effects have not been extensively studied.
Orientations Futures
There are several future directions for the research on omeprazole cyclic sulfenamide. One potential area of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, omeprazole cyclic sulfenamide could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of omeprazole cyclic sulfenamide involves the reaction of omeprazole with sulfuric acid and hydrogen peroxide. The reaction results in the formation of a cyclic sulfenamide ring, which is responsible for the compound's unique properties. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Omeprazole cyclic sulfenamide has been extensively studied for its potential application in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these indications. Additionally, omeprazole cyclic sulfenamide has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
102332-89-8 |
|---|---|
Nom du produit |
Omeprazole cyclic sulfenamide |
Formule moléculaire |
C13H10N3S+ |
Poids moléculaire |
240.31 g/mol |
Nom IUPAC |
9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11,13,15-heptaene |
InChI |
InChI=1S/C13H10N3S/c1-2-7-12-11(6-1)14-13-15-8-4-3-5-10(15)9-17-16(12)13/h1-8H,9H2/q+1 |
Clé InChI |
MQHNIGPTJLGAGH-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1 |
SMILES canonique |
C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1 |
Autres numéros CAS |
102332-89-8 |
Synonymes |
omeprazole cyclic sulfenamide omeprazole sulfenamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





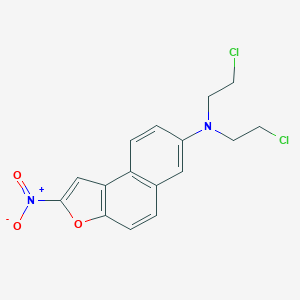
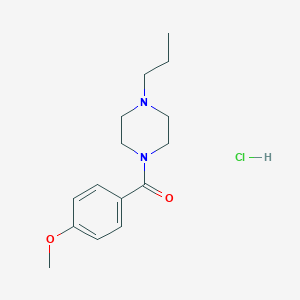
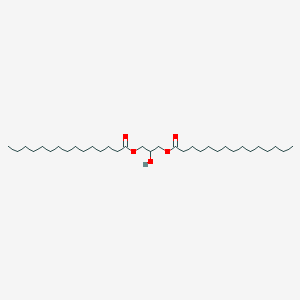

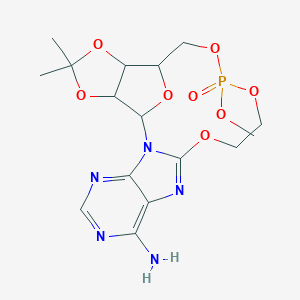
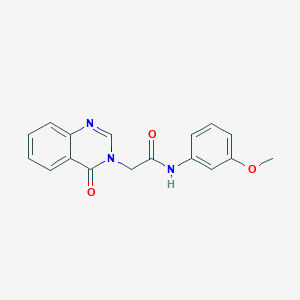
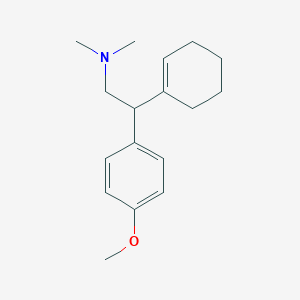

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
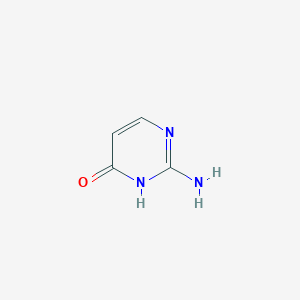
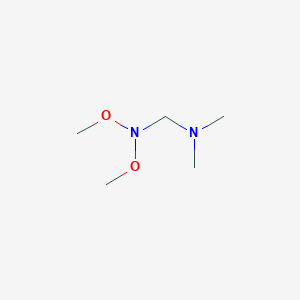
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)